4-Isopropylanisole

Description

Properties

IUPAC Name |

1-methoxy-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULZQKLZSNOEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60194292 | |

| Record name | p-Isopropylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4132-48-3 | |

| Record name | 4-Isopropylanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4132-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004132483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Isopropylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60194292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-isopropylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.775 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-ISOPROPYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZHK779KMX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Isopropylanisole: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-isopropylanisole, an aromatic ether with applications in fragrance, organic synthesis, and potentially in therapeutic research. All quantitative data is summarized in structured tables for ease of reference, and a detailed experimental protocol for its synthesis via Friedel-Crafts alkylation is provided.

Chemical Identity and Structure

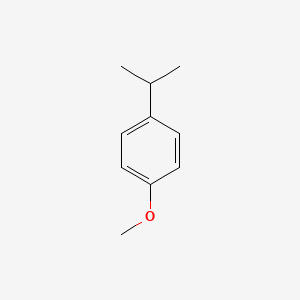

This compound, also known as 4-methoxycumene or p-isopropylanisole, is an organic compound characterized by a methoxy (B1213986) group and an isopropyl group attached to a benzene (B151609) ring at the para position.[1] Its structure lends itself to electrophilic aromatic substitution reactions.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 1-methoxy-4-propan-2-ylbenzene[1] |

| Synonyms | 4-Methoxycumene, p-Isopropylanisole, 1-Isopropyl-4-methoxybenzene[1] |

| CAS Number | 4132-48-3[1] |

| Molecular Formula | C₁₀H₁₄O[1][2] |

| SMILES | CC(C)C1=CC=C(C=C1)OC[1] |

| InChI | InChI=1S/C10H14O/c1-8(2)9-4-6-10(11-3)7-5-9/h4-8H,1-3H3[1][3][4] |

| InChIKey | JULZQKLZSNOEEJ-UHFFFAOYSA-N[1][3][4] |

The structural relationship of this compound to its parent compounds, anisole (B1667542) and cumene, is illustrated in the diagram below.

Physicochemical Properties

This compound is a colorless to yellow liquid with a characteristic sweet, fruity odor. Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 150.22 g/mol | [1][2] |

| Boiling Point | 210-213 °C | [5] |

| Melting Point | 60-61 °C | [6] |

| Density | 0.935 g/mL at 25 °C | [6] |

| Refractive Index (n²⁰/D) | 1.504 | [6] |

| Flash Point | 83 °C | [5] |

| Solubility | Sparingly soluble in water. | |

| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C (Predicted) | [6] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized below.

Table 3: Spectroscopic Data

| Technique | Key Data |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.12 (d, 2H), 6.82 (d, 2H), 3.74 (s, 3H), 2.84 (sept, 1H), 1.21 (d, 6H)[3][6] |

| ¹³C NMR (CDCl₃) | δ (ppm): 157.9, 141.0, 127.0, 113.7, 55.2, 33.3, 24.1[4][6] |

| Mass Spectrometry (EI) | m/z: 150 (M+), 135, 91, 103, 77[1] |

| Infrared (liquid film) | ν (cm⁻¹): Aromatic C-H stretch, C-O stretch (~1250 cm⁻¹) |

Experimental Protocols

Synthesis via Friedel-Crafts Alkylation

The synthesis of this compound can be achieved through the Friedel-Crafts alkylation of anisole with an isopropylating agent, such as 2-propanol or isopropyl chloride, in the presence of a Lewis acid catalyst. The following is a representative protocol adapted from general procedures for Friedel-Crafts reactions.

Materials:

-

Anisole

-

2-Propanol (or Isopropyl Chloride)

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Dichloromethane (B109758) (CH₂Cl₂) or another suitable solvent

-

Concentrated Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an addition funnel, add anisole and dichloromethane. Cool the flask in an ice bath to 0 °C.

-

Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred solution.

-

Addition of Alkylating Agent: Add 2-propanol (or isopropyl chloride) dropwise to the stirred suspension over a period of 30 minutes, maintaining the temperature at 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of ice-cold water, followed by concentrated HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain this compound as a colorless to pale yellow liquid.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of the purified product is dissolved in deuterated chloroform (B151607) (CDCl₃) and analyzed using a ¹H and ¹³C NMR spectrometer. The chemical shifts, splitting patterns, and integration values are used to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS): The purity of the synthesized compound and its molecular weight can be determined by GC-MS. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC-MS. The retention time from the gas chromatogram indicates the purity, while the mass spectrum provides the molecular ion peak and fragmentation pattern, confirming the compound's identity.

Safety and Handling

This compound is a combustible liquid and may cause skin and eye irritation.[5] It is harmful if swallowed or inhaled.[1] Handle in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place.

Table 4: Hazard Information

| Hazard Statement | Precautionary Statement |

| H227: Combustible liquid | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking. |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |

This guide provides a foundational understanding of the chemical properties and structure of this compound for research and development purposes. For further information, consulting the cited literature is recommended.

References

- 1. This compound | C10H14O | CID 77783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound(4132-48-3) 1H NMR [m.chemicalbook.com]

- 4. This compound(4132-48-3) 13C NMR spectrum [chemicalbook.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 4-Isopropylanisole (CAS: 4132-48-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylanisole, also known as 4-methoxycumene or 1-methoxy-4-(1-methylethyl)benzene, is an aromatic ether with the chemical formula C₁₀H₁₄O.[1] Its structure features a methoxy (B1213986) group and an isopropyl group attached to a benzene (B151609) ring at the para position. This compound serves as a versatile intermediate in organic synthesis and has garnered interest for its potential biological activities, including antimicrobial and anti-inflammatory properties.[2] Furthermore, its distinct aroma makes it a subject of study in the field of sensory perception and olfaction. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic data, synthesis, and biological significance of this compound.

Physicochemical Properties

This compound is a colorless to light yellow liquid at room temperature with a characteristic sweet, fruity odor.[1] It is sparingly soluble in water but soluble in nonpolar organic solvents. While one source reports a melting point of 60-61 °C, this is considered anomalous as it contradicts the compound's liquid state at ambient temperatures.[3]

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₄O | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| CAS Number | 4132-48-3 | [1] |

| Appearance | Colorless to light yellow liquid | [1][4] |

| Boiling Point | 210-213 °C | [4][5] |

| Density | 0.935 g/cm³ at 25 °C | [5] |

| Refractive Index | 1.5010 - 1.5070 at 20 °C | [6][7] |

| Flash Point | 83 °C (181.4 °F) | [5][8] |

| Vapor Pressure | 0.4 ± 0.4 mmHg at 25°C (Predicted) | [3] |

| Water Solubility | Sparingly soluble | [1] |

| LogP | 2.81860 | [3] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is characterized by a singlet for the methoxy protons, a septet for the isopropyl methine proton, a doublet for the isopropyl methyl protons, and two doublets for the aromatic protons, indicative of a para-substituted benzene ring.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | Doublet | 2H | Ar-H (ortho to isopropyl) |

| ~6.85 | Doublet | 2H | Ar-H (ortho to methoxy) |

| ~3.80 | Singlet | 3H | -OCH₃ |

| ~2.88 | Septet | 1H | -CH(CH₃)₂ |

| ~1.23 | Doublet | 6H | -CH(CH₃)₂ |

¹³C NMR: The carbon NMR spectrum shows distinct signals for the methoxy carbon, the isopropyl carbons, and the four unique aromatic carbons.

| Chemical Shift (ppm) | Assignment |

| ~157.9 | Ar-C (ipso, attached to -OCH₃) |

| ~146.9 | Ar-C (ipso, attached to isopropyl) |

| ~127.1 | Ar-C (ortho to isopropyl) |

| ~113.7 | Ar-C (ortho to methoxy) |

| ~55.2 | -OCH₃ |

| ~33.2 | -CH(CH₃)₂ |

| ~24.1 | -CH(CH₃)₂ |

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 2960 - 2850 | Strong | Aliphatic C-H stretch |

| ~1610, ~1510 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | Aryl C-O stretch (asymmetric) |

| ~1040 | Strong | Aryl C-O stretch (symmetric) |

| ~830 | Strong | p-disubstituted C-H out-of-plane bend |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound shows a molecular ion peak at m/z 150. The base peak is typically observed at m/z 135, corresponding to the loss of a methyl group to form a stable benzylic cation.

| m/z | Relative Intensity | Assignment |

| 150 | Moderate | [M]⁺ (Molecular ion) |

| 135 | High | [M - CH₃]⁺ |

| 105 | Low | [M - CH₃ - CH₂O]⁺ |

| 91 | Low | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Low | [C₆H₅]⁺ (Phenyl ion) |

Synthesis and Reactivity

Synthesis: Friedel-Crafts Alkylation of Anisole (B1667542)

A common and effective method for the synthesis of this compound is the Friedel-Crafts alkylation of anisole using an isopropylating agent in the presence of a Lewis acid catalyst.

Reaction Scheme:

Figure 1: General scheme for the Friedel-Crafts alkylation of anisole.

Experimental Protocol:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is assembled. The system is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) is suspended in a dry, inert solvent such as dichloromethane (B109758) or carbon disulfide in the reaction flask.

-

Reactant Addition: Anisole (1.0 equivalent) is dissolved in the same solvent and added to the dropping funnel. The solution is added dropwise to the stirred catalyst suspension at 0-5 °C.

-

Alkylation: Isopropyl chloride or isopropanol (1.1 equivalents) is then added dropwise to the reaction mixture, maintaining the low temperature.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a dilute acid solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound.

Reactivity

The aromatic ring of this compound is activated by the electron-donating methoxy group, making it susceptible to electrophilic aromatic substitution reactions. The para position is occupied by the isopropyl group, directing incoming electrophiles to the ortho positions relative to the methoxy group. The benzylic position of the isopropyl group can also undergo functionalization.

Biological Activity and Applications

Olfactory Receptor Interaction

This compound is recognized by olfactory receptors in the nasal epithelium, leading to the perception of its characteristic odor. Olfactory receptors are G-protein coupled receptors (GPCRs).[2][8][9] The binding of an odorant molecule, such as this compound, to its specific olfactory receptor initiates a signaling cascade.

Olfactory Signaling Pathway:

Figure 2: Olfactory signal transduction pathway initiated by an odorant.

Upon binding of this compound to a specific olfactory receptor, the associated G-protein (Gα-olf) is activated.[9] This activation stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na⁺ and Ca²⁺) and depolarization of the olfactory receptor neuron. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.[9]

Potential Antimicrobial and Anti-inflammatory Activity

Preliminary research suggests that this compound may possess antimicrobial and anti-inflammatory properties.[2] However, the specific mechanisms of action and the effective concentrations for these activities are still under investigation and require further detailed studies. The structural motifs present in this compound, namely the substituted phenol (B47542) ether, are found in various biologically active natural products, suggesting potential for further exploration in drug discovery.

Application as a Synthetic Intermediate

In a research context, this compound serves as a valuable starting material or intermediate in the synthesis of more complex molecules. Its reactivity allows for further functionalization of the aromatic ring and the isopropyl group, enabling the creation of a diverse range of derivatives for various applications, including pharmaceutical and materials science research.

Safety and Handling

This compound is considered a combustible liquid and may cause skin, eye, and respiratory irritation.[2][5] It is harmful if swallowed or in contact with skin.[9]

-

Handling: Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.[2]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from sources of ignition.[8]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.[8]

Conclusion

This compound is a significant aromatic compound with well-characterized physicochemical and spectroscopic properties. Its synthesis is readily achievable through established methods such as Friedel-Crafts alkylation. While its role in fragrance is understood through the olfactory signaling pathway, its potential as an antimicrobial and anti-inflammatory agent presents an exciting avenue for future research. This guide provides a foundational resource for scientists and researchers working with this compound, facilitating its application in organic synthesis and the exploration of its biological activities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. G protein-coupled receptor - Wikipedia [en.wikipedia.org]

- 5. Reactome | Olfactory Signaling Pathway [reactome.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Physical Properties of 4-Isopropylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylanisole, also known as p-isopropylanisole, 4-methoxycumene, or 1-isopropyl-4-methoxybenzene, is an aromatic organic compound with the chemical formula C₁₀H₁₄O.[1][2] Its structure, featuring a methoxy (B1213986) group and an isopropyl group attached to a benzene (B151609) ring at the para position, gives rise to its distinct physical and chemical properties.[1] This document provides a comprehensive overview of the core physical properties of this compound, outlines standard experimental methodologies for their determination, and presents this data in a clear, accessible format for scientific and research applications.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, application in synthesis, and for understanding its behavior in various chemical and biological systems. A summary of these properties is presented below.

Data Summary

A compilation of the key physical properties of this compound is provided in the table below. The data has been aggregated from various chemical suppliers and databases. It is important to note the discrepancy in the reported melting point, with some sources indicating a value of 60-61 °C, while its physical state is generally described as a liquid at ambient temperatures.[3][4][5][6] This suggests that the melting point may be lower, or that the higher value represents a specific crystalline form. Further experimental verification is recommended for applications where this parameter is critical.

| Physical Property | Value | Units | Notes and References |

| Molecular Formula | C₁₀H₁₄O | - | [1][2][7] |

| Molecular Weight | 150.22 | g/mol | [1][2][3][7] |

| Appearance | Colorless to light yellow liquid | - | [4][5] |

| Density | 0.935 | g/mL at 25 °C | [3][8] |

| 0.942 - 0.946 | g/mL at 20 °C | [5] | |

| Boiling Point | 210 | °C at 760 mmHg | [1][3][6] |

| 212 - 213 | °C at 760 mmHg | [5][8] | |

| Melting Point | 60 - 61 | °C | Contradictory with liquid state at room temperature.[3][6] |

| Refractive Index | 1.504 | at 20 °C | [3] |

| 1.5010 - 1.5070 | at 20 °C | [4][5] | |

| Solubility | Insoluble in water. | - | Due to its nonpolar hydrocarbon structure.[9] |

| 73.21 | mg/L in water at 25 °C (estimated) | [5] | |

| Soluble in nonpolar solvents like hexane (B92381) and toluene. | - | [9] | |

| Slightly soluble in ethanol (B145695) and ethyl acetate. | - | [9] | |

| Vapor Pressure | 0.388 | mmHg at 25 °C (estimated) | [5] |

| Flash Point | 82.78 (181.00) | °C (°F) | [5] |

| 83.89 (183) | °C (°F) | [3] |

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is fundamental to chemical research. The following sections detail standardized methodologies for measuring the key physical parameters of liquid compounds like this compound.

Density Determination

The density of a liquid can be precisely measured using a digital density meter, a method standardized by ASTM D4052 .[2][3][6][7][8]

-

Principle: This method relies on the oscillating U-tube principle. A small volume of the liquid sample is introduced into a U-shaped tube, which is then electronically excited to oscillate. The frequency of oscillation is directly related to the mass of the liquid in the tube, and thus its density.

-

Apparatus: A digital density meter equipped with a temperature-controlled measuring cell.

-

Procedure:

-

Calibrate the instrument with two standards of known density, typically dry air and deionized water.

-

Equilibrate the sample to the desired measurement temperature (e.g., 20 °C or 25 °C).

-

Inject the sample into the measuring cell, ensuring no air bubbles are present.

-

The instrument measures the oscillation period and calculates the density based on the calibration.

-

Record the density value, typically in g/cm³ or g/mL.

-

Boiling Point Determination

The boiling point can be determined by several methods, including distillation and the Thiele tube method, which is suitable for smaller sample volumes.

-

Principle (Thiele Tube Method): The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small sample is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon cooling is recorded as the boiling point.

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube, and a heat source.

-

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert a capillary tube (sealed at one end) and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer and place the assembly in the Thiele tube containing a high-boiling point oil.

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is the boiling point.

-

Refractive Index Measurement

The refractive index, a measure of how light bends as it passes through a substance, is a characteristic property. ASTM D1218 provides a standard test method for hydrocarbon liquids.[5][10][11][12]

-

Principle: This method utilizes a refractometer to measure the angle of refraction of a monochromatic light beam (typically the sodium D-line at 589 nm) as it passes from a prism of known refractive index into the liquid sample.

-

Apparatus: A precision refractometer (e.g., an Abbe refractometer) with a temperature-controlled prism.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Ensure the prism surfaces are clean and dry.

-

Apply a few drops of this compound to the surface of the measuring prism.

-

Close the prisms and allow the sample to reach the desired temperature (e.g., 20 °C).

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs.

-

Read the refractive index directly from the instrument's scale.

-

Water Solubility Determination

The solubility of a substance in water can be determined following OECD Guideline 105 .[1][4][9][13][14]

-

Principle: A saturated solution of the substance in water is prepared at a specific temperature, and the concentration of the dissolved substance is then determined by a suitable analytical method.

-

Apparatus: A temperature-controlled shaker or stirrer, centrifuge or filtration apparatus, and an analytical instrument for concentration measurement (e.g., HPLC, GC, or UV-Vis spectrophotometer).

-

Procedure (Flask Method for solubilities > 10⁻² g/L):

-

An excess amount of this compound is added to a known volume of deionized water in a flask.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The saturated solution is then separated from the undissolved substance by centrifugation or filtration.

-

The concentration of this compound in the clear aqueous phase is determined using a pre-calibrated analytical method.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of a physical property of a liquid sample such as this compound.

Caption: Generalized workflow for physical property determination.

References

- 1. oecd.org [oecd.org]

- 2. ASTM D4052 - eralytics [eralytics.com]

- 3. store.astm.org [store.astm.org]

- 4. filab.fr [filab.fr]

- 5. store.astm.org [store.astm.org]

- 6. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 7. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]

- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. atslab.com [atslab.com]

- 11. scribd.com [scribd.com]

- 12. petrolube.com [petrolube.com]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

Spectroscopic Profile of 4-Isopropylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-isopropylanisole (CAS 4132-48-3), a key aromatic compound with applications in fragrance, flavoring, and as a potential therapeutic agent.[1] This document is designed to serve as a core reference for researchers and professionals involved in the identification, characterization, and quality control of this molecule.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, facilitating easy comparison and reference.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.14 | d | 2H | Ar-H (ortho to OCH₃) |

| 6.84 | d | 2H | Ar-H (ortho to CH(CH₃)₂) |

| 3.78 | s | 3H | -OCH₃ |

| 2.86 | sept | 1H | -CH(CH₃)₂ |

| 1.22 | d | 6H | -CH(CH₃)₂ |

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 157.7 | Ar-C (para to CH(CH₃)₂) |

| 140.7 | Ar-C (ipso to CH(CH₃)₂) |

| 127.3 | Ar-C (ortho to CH(CH₃)₂) |

| 113.8 | Ar-C (ortho to OCH₃) |

| 55.2 | -OCH₃ |

| 33.2 | -CH(CH₃)₂ |

| 24.1 | -CH(CH₃)₂ |

Solvent: CDCl₃[2]

Table 3: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960 | Strong | C-H stretch (aliphatic) |

| 2870 | Medium | C-H stretch (aliphatic) |

| 1610, 1510 | Strong | C=C stretch (aromatic) |

| 1245 | Strong | C-O stretch (aryl ether) |

| 825 | Strong | C-H bend (para-disubstituted aromatic) |

Sample Preparation: Liquid Film[2]

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 150 | 27 | [M]⁺ (Molecular Ion) |

| 135 | 100 | [M-CH₃]⁺ |

| 105 | ~10 | [M-CH₃-CH₂O]⁺ or [C₇H₇O]⁺ |

| 91 | ~10 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | ~6 | [C₆H₅]⁺ (Phenyl ion) |

Ionization Method: Electron Ionization (EI)[3]

Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| λ (nm) | Notes |

| 254 | Used for HPLC detection.[4] |

Experimental Workflows

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound such as this compound.

Caption: A logical workflow for the spectroscopic analysis of an organic compound.

Experimental Protocols

The following are representative experimental protocols for the spectroscopic techniques discussed. While the exact conditions for the presented data are not available, these methods are standard for the analysis of organic compounds like this compound.

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the wavelengths of maximum absorbance (λmax) which are characteristic of the electronic transitions within the molecule.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

A stock solution of this compound is prepared by accurately weighing a small amount of the compound and dissolving it in a UV-grade solvent (e.g., ethanol (B145695) or hexane) in a volumetric flask.

-

Serial dilutions are made to obtain a concentration that gives an absorbance reading in the optimal range of the instrument (typically 0.1 - 1.0).

-

-

Procedure:

-

The spectrophotometer is turned on and allowed to warm up.

-

A pair of matched quartz cuvettes are cleaned and rinsed with the solvent.

-

One cuvette is filled with the pure solvent to serve as a blank.

-

The second cuvette is filled with the sample solution.

-

A baseline correction is performed with the solvent-filled cuvette.

-

The absorbance spectrum of the sample is recorded over a specified wavelength range (e.g., 200-400 nm).

-

The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

-

Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation, which causes molecular vibrations.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation (Liquid Film Method):

-

As this compound is a liquid at room temperature, the neat liquid film method is appropriate.[2]

-

A small drop of the sample is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.

-

The plates are gently pressed together to form a thin liquid film.

-

-

Procedure:

-

A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.

-

The prepared salt plates with the sample are placed in the sample holder of the spectrometer.

-

The infrared spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands corresponding to specific functional groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the carbon-hydrogen framework of the molecule by analyzing the magnetic properties of atomic nuclei.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).[2]

-

Sample Preparation:

-

Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if the solvent does not contain a reference.

-

-

Procedure for ¹H NMR:

-

The NMR tube is placed in the spectrometer probe.

-

The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field is "shimmed" to achieve homogeneity.

-

A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded.

-

The FID is Fourier transformed to produce the ¹H NMR spectrum.

-

The spectrum is phased, baseline corrected, and referenced to TMS at 0 ppm.

-

The chemical shifts, integration, and multiplicity of the signals are analyzed.

-

-

Procedure for ¹³C NMR:

-

Similar sample preparation is used, though a higher concentration may be beneficial.

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

-

A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The resulting spectrum is processed and referenced, typically to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification and structural elucidation.

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

-

-

Procedure (Electron Ionization - EI):

-

The sample is injected into the GC, where it is vaporized and separated from any impurities.

-

The separated compound enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion ([M]⁺).

-

The molecular ion and any fragment ions formed by its decomposition are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

References

4-Isopropylanisole molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-isopropylanisole, a substituted aromatic ether. The document details its chemical and physical properties, provides an experimental protocol for its synthesis via Friedel-Crafts alkylation, and outlines a method for its analysis by gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide explores the potential applications of the anisole (B1667542) scaffold in drug discovery and development, with a focus on its role in modulating signaling pathways.

Introduction

This compound, also known as 4-methoxycumene, is an organic compound with the chemical formula C10H14O.[1][2][3][4][5] It is a colorless liquid characterized by an aromatic, anise-like odor.[6] Structurally, it consists of an anisole core substituted with an isopropyl group at the para position. While it finds primary applications in the fragrance and flavor industries, the anisole moiety is a recurring structural motif in a variety of biologically active compounds.[7][8] This guide aims to provide researchers and drug development professionals with a detailed understanding of this compound, from its fundamental properties to its potential as a building block in the synthesis of novel therapeutic agents.

Molecular and Physicochemical Data

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for experimental design and analysis.

Table 1: Chemical Identity and Molecular Formula

| Identifier | Value |

| IUPAC Name | 1-methoxy-4-propan-2-ylbenzene[2] |

| Synonyms | 4-Methoxycumene, p-Isopropylanisole[2][3] |

| CAS Number | 4132-48-3[2][3][5] |

| Molecular Formula | C10H14O[1][2][3][4][5] |

| Molecular Weight | 150.22 g/mol [1][3][4][5] |

| InChI Key | JULZQKLZSNOEEJ-UHFFFAOYSA-N[4] |

| SMILES | CC(C)c1ccc(OC)cc1[4] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Colorless liquid[6] |

| Odor | Aromatic, anise-like[6] |

| Boiling Point | 210-213 °C[5] |

| Melting Point | -37.3 °C (for anisole)[6] |

| Density | 0.935 g/mL at 25 °C |

| Solubility | Insoluble in water; soluble in alcohol and ether[6] |

| Vapor Pressure | 3.54 mmHg (for anisole)[6] |

| Flash Point | 83 °C[5] |

| Refractive Index | 1.504 |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Alkylation

This protocol describes the synthesis of this compound through the Friedel-Crafts alkylation of anisole with 2-propanol, using a solid acid catalyst. This method is a greener alternative to traditional Lewis acid catalysts.

Materials and Reagents:

-

Anisole (C7H8O)

-

2-Propanol (C3H8O)

-

Solid acid catalyst (e.g., H-Beta Zeolite)

-

Anhydrous Dichloromethane (B109758) (CH2Cl2)

-

Saturated Sodium Bicarbonate Solution (NaHCO3)

-

Anhydrous Magnesium Sulfate (MgSO4)

-

Deionized Water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: Assemble a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Catalyst and Reactant Addition: To the flask, add the H-Beta Zeolite catalyst (5% by weight of anisole) and anhydrous dichloromethane. Begin stirring the suspension.

-

Initiation of Reaction: In the dropping funnel, place a mixture of anisole and 2-propanol in a 1:1.2 molar ratio. Add this mixture dropwise to the stirred suspension in the flask at room temperature over a period of 30 minutes.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the catalyst. Transfer the filtrate to a separatory funnel and wash sequentially with deionized water and saturated sodium bicarbonate solution.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the qualitative and quantitative analysis of this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

-

Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable.[1]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 180°C at a rate of 10°C/min.

-

Hold: Hold at 180°C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 40-300 m/z.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or hexane).[1]

-

Create a series of calibration standards by serially diluting the stock solution.

-

For quantitative analysis of unknown samples, dissolve a precisely weighed amount of the sample in the chosen solvent. An internal standard can be used for improved accuracy.

-

Inject 1 µL of the prepared sample into the GC-MS system.

Role in Drug Discovery and Development

While this compound itself is not a therapeutic agent, the anisole scaffold is a key structural component in numerous pharmacologically active molecules. The methoxy (B1213986) group can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule by altering its polarity, metabolic stability, and ability to form hydrogen bonds.

Anisole Derivatives in Signaling Pathways

Derivatives of anisole have been implicated in the modulation of various cellular signaling pathways. For instance, certain compounds containing the anisole moiety have been shown to interact with pathways crucial in inflammation and cancer.

Diagram 1: Hypothetical Modulation of an Inflammatory Signaling Pathway by an Anisole Derivative

Caption: Anisole-based inhibitor blocking a kinase in an inflammatory pathway.

This diagram illustrates a hypothetical mechanism where an anisole-containing drug molecule acts as an inhibitor of a key kinase in an inflammatory signaling cascade, thereby preventing the transcription of pro-inflammatory genes.

Experimental Workflow for Screening Anisole Derivatives

The following diagram outlines a typical workflow for the synthesis and screening of a library of anisole derivatives for potential therapeutic activity.

Diagram 2: Workflow for Synthesis and Screening of Anisole Derivatives

Caption: Drug discovery workflow for anisole derivatives.

This workflow highlights the iterative process of designing, synthesizing, and testing new chemical entities based on the this compound scaffold to identify and optimize lead compounds for further development.

Conclusion

This compound is a well-characterized aromatic compound with established physical and chemical properties. The experimental protocols provided in this guide offer a practical basis for its synthesis and analysis in a laboratory setting. More significantly for the drug development professional, the anisole core represents a valuable scaffold in medicinal chemistry. Understanding the influence of the methoxy and alkyl substituents on biological activity is key to leveraging this and related structures in the design of novel therapeutics that can effectively modulate key signaling pathways. Further investigation into the structure-activity relationships of this compound derivatives is warranted to fully explore their therapeutic potential.

References

- 1. uoguelph.ca [uoguelph.ca]

- 2. This compound | C10H14O | CID 77783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. This compound, 95% | Fisher Scientific [fishersci.ca]

- 5. 4132-48-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 6. Anisole | C7H8O | CID 7519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Anisole - Wikipedia [en.wikipedia.org]

- 8. What is Anisole used as?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 1-methoxy-4-(1-methylethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-methoxy-4-(1-methylethyl)benzene, also known by synonyms such as 4-isopropylanisole and p-methoxycumene, is an aromatic organic compound with the chemical formula C10H14O.[1] Its structure, featuring a methoxy (B1213986) group and an isopropyl group attached to a benzene (B151609) ring, makes it a subject of interest in various chemical and biological studies. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectroscopic characterization, and potential applications, particularly in the realm of drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of 1-methoxy-4-(1-methylethyl)benzene is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | 1-methoxy-4-(1-methylethyl)benzene | |

| Synonyms | This compound, p-Isopropylanisole, 4-Methoxycumene | [2] |

| CAS Number | 4132-48-3 | [1] |

| Molecular Formula | C10H14O | [1] |

| Molecular Weight | 150.22 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 210-213 °C | [3] |

| Density | 0.935 - 0.946 g/mL at 20-25 °C | [3][] |

| Refractive Index | 1.501 - 1.505 at 20 °C | [3] |

| Solubility | Soluble in water (73.21 mg/L at 25 °C, est.) | [3] |

Synthesis

The primary method for the synthesis of 1-methoxy-4-(1-methylethyl)benzene is the Friedel-Crafts alkylation of anisole (B1667542). This electrophilic aromatic substitution reaction introduces an isopropyl group onto the anisole ring, predominantly at the para position due to the ortho-, para-directing effect of the methoxy group.

Experimental Protocol: Friedel-Crafts Alkylation of Anisole

This protocol describes a representative procedure for the synthesis of 1-methoxy-4-(1-methylethyl)benzene.

Materials:

-

Anisole

-

2-Propanol (Isopropyl alcohol)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anisole and an excess of 2-propanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with continuous stirring. The sulfuric acid acts as the catalyst.

-

After the addition of the acid, remove the ice bath and heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash it with water, followed by a saturated sodium bicarbonate solution to neutralize the excess acid.

-

Extract the organic layer with a suitable solvent like dichloromethane.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by fractional distillation to obtain pure 1-methoxy-4-(1-methylethyl)benzene.

Spectroscopic Data

The structural elucidation of 1-methoxy-4-(1-methylethyl)benzene is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.2 | Doublet | 6H | -CH(CH ₃)₂ |

| ~2.8-3.0 | Septet | 1H | -CH (CH₃)₂ |

| ~3.8 | Singlet | 3H | -OCH ₃ |

| ~6.8 | Doublet | 2H | Aromatic protons ortho to -OCH₃ |

| ~7.1 | Doublet | 2H | Aromatic protons ortho to -CH(CH₃)₂ |

¹³C NMR: The carbon NMR spectrum shows distinct peaks for each carbon atom in a unique chemical environment.

| Chemical Shift (δ, ppm) | Assignment |

| ~24 | -CH(C H₃)₂ |

| ~33 | -C H(CH₃)₂ |

| ~55 | -OC H₃ |

| ~113 | Aromatic C ortho to -OCH₃ |

| ~127 | Aromatic C ortho to -CH(CH₃)₂ |

| ~147 | Aromatic C attached to -CH(CH₃)₂ |

| ~158 | Aromatic C attached to -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups.

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~2850-3000 | C-H stretch | Aliphatic (isopropyl and methoxy) |

| ~3000-3100 | C-H stretch | Aromatic |

| ~1610, ~1510 | C=C stretch | Aromatic ring |

| ~1245 | C-O stretch | Aryl ether |

| ~1040 | C-O stretch | Aryl ether |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular ion peak ([M]⁺) is observed at m/z = 150. A prominent fragment is typically seen at m/z = 135, corresponding to the loss of a methyl group ([M-CH₃]⁺).[2]

Applications in Drug Development and Biological Activity

While primarily used in the fragrance and flavor industry, 1-methoxy-4-(1-methylethyl)benzene has been investigated for its potential biological activities.

-

Antimicrobial and Anti-inflammatory Potential: Some studies suggest that this compound may possess antimicrobial and anti-inflammatory properties, though further research is needed to elucidate the mechanisms of action.[5]

-

Molecular Docking Studies: A notable study utilized molecular docking to evaluate the binding affinity of 1-methoxy-4-(1-methylethyl)benzene against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[5] The results indicated a binding energy comparable to some established antiviral drugs, suggesting its potential as a scaffold for the development of novel antiviral agents.[5]

Currently, there is no direct evidence to suggest that 1-methoxy-4-(1-methylethyl)benzene modulates specific signaling pathways. However, its potential biological activities warrant further investigation into its interactions with cellular targets and pathways.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of 1-methoxy-4-(1-methylethyl)benzene.

Logical Relationship in Drug Discovery

This diagram outlines a logical progression from the compound to its potential therapeutic application based on current research.

References

The Natural Occurrence of 4-Isopropylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Isopropylanisole, an aromatic ether, has been identified as a naturally occurring volatile compound. This technical guide provides a comprehensive overview of its presence in the plant kingdom, focusing on available quantitative data, detailed experimental protocols for its extraction and identification, and an exploration of potential biological signaling pathways based on the activities of structurally related compounds. While this compound has been reported in Glycyrrhiza glabra (licorice), its quantification in this and other plant species remains a niche area of research. This guide synthesizes the current knowledge to support further investigation into this compound's natural distribution and potential applications.

Natural Occurrence of this compound

This compound (also known as p-isopropylanisole or 4-methoxycumene) is a methoxybenzene derivative that has been reported as a constituent of the volatile fraction of Glycyrrhiza glabra (licorice) root.[1] Despite extensive research into the essential oil composition of common aromatic plants such as cumin (Cuminum cyminum), dill (Anethum graveolens), and fennel (Foeniculum vulgare), this compound is not typically reported as a significant component in the essential oils of these species. This suggests that its natural occurrence may be limited to specific plant chemotypes or that it is often present as a trace component, below the detection limits of routine analyses.

Quantitative Data

Quantitative data on the concentration of this compound in natural sources is sparse in the currently available scientific literature. While its presence in Glycyrrhiza glabra is noted, specific concentrations are not well-documented in broad studies. The table below summarizes the reported presence of this compound in selected plant species based on comprehensive essential oil analyses.

| Plant Species | Common Name | Part Analyzed | Presence of this compound | Quantitative Data (if available) |

| Glycyrrhiza glabra | Licorice | Root | Reported Present[1] | Not Quantified in Cited Literature |

| Cuminum cyminum | Cumin | Seed | Not Reported as a Constituent | - |

| Anethum graveolens | Dill | Seed, Herb | Not Reported as a Constituent | - |

| Foeniculum vulgare | Fennel | Seed | Not Reported as a Constituent | - |

Experimental Protocols

The extraction and analysis of this compound from plant matrices typically involve steam distillation followed by gas chromatography-mass spectrometry (GC-MS). The following is a representative protocol for the extraction and quantification of volatile compounds, including anisole (B1667542) derivatives, from a plant source.

Extraction of Volatile Compounds by Steam Distillation

Objective: To extract volatile compounds from a plant matrix for subsequent analysis.

Materials:

-

Plant material (e.g., dried and powdered roots of Glycyrrhiza glabra)

-

Clevenger-type apparatus

-

Distilled water

-

Heating mantle

-

Anhydrous sodium sulfate (B86663)

Procedure:

-

A known quantity (e.g., 100 g) of the dried and powdered plant material is placed in a round-bottom flask.

-

The flask is filled with distilled water until the plant material is completely submerged.

-

The flask is connected to a Clevenger-type apparatus, which is then fitted with a condenser.

-

The water is heated to boiling using a heating mantle, and the distillation is carried out for a specified period (e.g., 3 hours).

-

The steam and volatilized compounds are condensed and collected in the graduated tube of the Clevenger apparatus.

-

The collected essential oil is separated from the aqueous layer.

-

The oil is dried over anhydrous sodium sulfate to remove any residual water.

-

The yield of the essential oil is calculated, and the oil is stored in a sealed vial at 4°C until analysis.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify this compound in the extracted essential oil.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for volatile compound analysis (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Helium as the carrier gas

Procedure:

-

Sample Preparation: A dilute solution of the essential oil is prepared in a suitable solvent (e.g., hexane (B92381) or dichloromethane). An internal standard (e.g., n-alkane series) is added for quantification purposes.

-

GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramped at a rate of 3°C/minute to 240°C, and held for 5 minutes.

-

Carrier Gas Flow Rate: 1.0 mL/minute (constant flow)

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 40-500

-

-

Identification: The identification of this compound is based on the comparison of its retention time and mass spectrum with those of a pure standard and by matching the mass spectrum with spectral libraries (e.g., NIST, Wiley).

-

Quantification: The concentration of this compound is determined by comparing the peak area of the compound to the peak area of the internal standard, using a calibration curve generated from standard solutions of known concentrations.

Signaling Pathways and Biological Activity (Inferred)

Potential Interactions Based on Structural Analogs

-

Monoamine Oxidase (MAO) Inhibition: Some simple alkoxy- and alkyl-substituted aromatic compounds have been shown to exhibit inhibitory activity against monoamine oxidases. These enzymes are crucial in the metabolism of neurotransmitters like serotonin (B10506) and dopamine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, which is a mechanism of action for some antidepressant and anti-anxiety medications. The structure of this compound, with its electron-donating methoxy (B1213986) and isopropyl groups, suggests a potential, albeit likely weak, interaction with the active site of MAO enzymes.

-

Cytochrome P450 (CYP450) Enzyme Interactions: Aromatic compounds are often metabolized by the cytochrome P450 enzyme system in the liver. This compound could potentially act as a substrate or an inhibitor of specific CYP450 isoforms. Such interactions could have implications for drug metabolism and the bioactivation or detoxification of other xenobiotics.

-

Antimicrobial Activity: Anisole derivatives and other phenolic ethers have been investigated for their antimicrobial properties. The lipophilic nature of this compound may allow it to partition into and disrupt the integrity of microbial cell membranes, leading to bacteriostatic or bactericidal effects.

The following diagram illustrates a hypothetical signaling pathway interaction based on the potential for MAO inhibition.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the investigation of this compound from a plant source.

Conclusion

This compound is a naturally occurring aromatic compound with a confirmed presence in at least one plant species, Glycyrrhiza glabra. However, the body of research dedicated specifically to this compound is limited, particularly concerning its quantitative distribution and biological activity. The experimental protocols outlined in this guide provide a robust framework for future investigations into its natural occurrence and concentration. Furthermore, the inferred biological activities, based on structural analogs, suggest potential avenues for research into its pharmacological properties. Further studies are warranted to fully elucidate the natural prevalence, biosynthesis, and functional roles of this compound in the plant kingdom and its potential applications in various scientific and industrial fields.

References

Biological Activities of 4-Isopropylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylanisole, also known as 4-methoxycumene or p-cumyl methyl ether, is an aromatic organic compound with the chemical formula C₁₀H₁₄O. It is characterized by an isopropyl group and a methoxy (B1213986) group attached to a benzene (B151609) ring. This compound is found in the essential oils of some plants and is recognized for its potential biological activities, which are of growing interest in the fields of pharmacology and drug development. This technical guide provides an in-depth overview of the known and potential biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and antimicrobial properties. The guide also includes detailed experimental protocols for the evaluation of these activities and visual representations of relevant signaling pathways and workflows.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. While specific quantitative data for this compound's antioxidant capacity is not extensively available in the current literature, its structural similarity to other phenolic and methoxyphenolic compounds suggests it may possess radical scavenging capabilities.

Quantitative Data on Antioxidant Activity

Specific IC₅₀ values for this compound in standard antioxidant assays like DPPH and ABTS are not readily found in published literature. However, for the purpose of context and comparison, the following table presents data for structurally related phenolic compounds.

| Compound | Assay | IC₅₀ Value | Reference Compound | IC₅₀ Value of Reference |

| p-Cresol Dimer | DPPH | > BHA | Butylated hydroxyanisole (BHA) | - |

| p-Methoxyphenol Dimer | DPPH | > BHA | Butylated hydroxyanisole (BHA) | - |

| C-tetra(4-methoxyphenyl)calix[1]resorcinare (chair conformer) | DPPH | 47.46 ppm | - | - |

| C-tetra(4-methoxyphenyl)calix[1]resorcinare (crown conformer) | DPPH | 78.46 ppm | - | - |

Note: The data above is for structurally related compounds and should not be directly extrapolated to this compound. It serves to provide a general understanding of the antioxidant potential of similar chemical structures.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) (or other suitable solvent)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color and an absorbance of approximately 1.0 at 517 nm.

-

Preparation of Test Compound and Control Solutions: Prepare a stock solution of the test compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control.

-

Assay:

-

To a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control solutions to different wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

For the negative control, add 100 µL of the respective concentrations of the test compound and 100 µL of methanol (without DPPH). This is to account for any absorbance of the compound itself.

-

-

Incubation and Measurement:

-

Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_blank - (A_sample - A_neg_control)) / A_blank] * 100

-

A_blank = Absorbance of the blank

-

A_sample = Absorbance of the test compound with DPPH

-

A_neg_control = Absorbance of the test compound without DPPH

-

-

IC₅₀ Determination: The IC₅₀ value (the concentration of the test compound that inhibits 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.

Workflow for DPPH Assay

Caption: Workflow for determining antioxidant activity using the DPPH assay.

Anti-inflammatory Activity

The anti-inflammatory potential of phenolic compounds is often linked to their ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, and to modulate inflammatory signaling pathways. While direct evidence for this compound is scarce, its structure suggests it could possess anti-inflammatory properties.

Quantitative Data on Anti-inflammatory Activity

Specific IC₅₀ values for this compound in anti-inflammatory assays are not well-documented. The table below provides data for other compounds to illustrate typical ranges of activity.

| Compound | Assay | Cell Line | IC₅₀ Value (µg/mL) |

| Oleanolic Acid Derivative (OADP) | NO Inhibition | RAW 264.7 | 1.09 (48h) |

| Oleanolic Acid (OA) | NO Inhibition | RAW 264.7 | 31.28 (48h) |

| Diclofenac | NO Inhibition | RAW 264.7 | 53.84 (48h) |

Note: This data is for reference compounds and does not represent the activity of this compound.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated Macrophages

This protocol describes the method to evaluate the potential of a test compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (B12071052) solution

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound (this compound)

-

Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

Sodium nitrite (B80452) (for standard curve)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment:

-

Remove the medium and replace it with fresh medium containing various concentrations of the test compound.

-

Incubate for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) and incubate for a further 24 hours.

-

Include a vehicle control (cells with LPS and solvent), a negative control (cells without LPS or test compound), and a positive control (a known anti-inflammatory agent).

-

-

Nitrite Measurement:

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

-

Calculation and IC₅₀ Determination: Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control. The IC₅₀ value is the concentration that causes 50% inhibition of NO production.

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

A common mechanism for anti-inflammatory action involves the inhibition of the NF-κB and MAPK signaling pathways, which are key regulators of inflammatory gene expression. While not specifically demonstrated for this compound, this is a plausible mechanism of action for phenolic compounds.

Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathways.

Antimicrobial Activity

Some aromatic compounds, including those found in essential oils, exhibit antimicrobial properties. This compound has been suggested to have such activity, potentially making it useful in disinfectant and sanitizer applications.[1]

Quantitative Data on Antimicrobial Activity

Specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad range of microorganisms are not extensively reported. The table below provides example MIC values for other phenolic compounds against common bacteria.

| Compound | Microorganism | MIC (mg/mL) |

| Clove water extract | S. aureus | 2 |

| Clove water extract | E. coli | 2.5 |

Note: This data is for a natural extract rich in phenolic compounds and is for illustrative purposes only.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Test microorganism (bacterial or fungal strain)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compound (this compound)

-

Positive control antibiotic

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Preparation of Test Compound Dilutions: Prepare a two-fold serial dilution of the test compound in the broth medium in the wells of a 96-well microplate.

-

Inoculation: Inoculate each well containing the diluted test compound with the standardized microbial suspension.

-

Controls:

-

Growth Control: A well containing only the broth and the inoculum.

-

Sterility Control: A well containing only the broth.

-

Positive Control: Wells with a known antibiotic.

-

-

Incubation: Incubate the microplate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

This compound, based on its chemical structure and its relation to other bioactive phenolic compounds, presents a promising profile for antioxidant, anti-inflammatory, and antimicrobial activities. However, this technical guide highlights a significant gap in the scientific literature regarding specific quantitative data on these activities for this particular compound. The provided experimental protocols and conceptual signaling pathways serve as a robust framework for researchers and drug development professionals to systematically investigate the biological potential of this compound. Further research is warranted to elucidate its precise mechanisms of action and to quantify its efficacy in various biological assays, which will be crucial for its potential development as a therapeutic agent or a valuable compound in various applications.

References

4-Isopropylanisole: A Comprehensive Technical Guide to Safety and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Isopropylanisole (CAS No. 4132-48-3), also known as p-isopropylanisole or 4-methoxycumene, is an aromatic ether utilized in various chemical syntheses and research applications. A thorough understanding of its safety and hazard profile is paramount for ensuring safe handling, storage, and disposal, thereby minimizing risks to personnel and the environment. This technical guide provides an in-depth overview of the known safety and hazard information for this compound, compiled from safety data sheets and chemical databases. It is intended to serve as a crucial resource for researchers, scientists, and professionals in the field of drug development.

GHS Hazard Identification and Classification